molecular formula C10H8ClNO B11901493 6-Chloro-4-methylisoquinolin-1(2H)-one

6-Chloro-4-methylisoquinolin-1(2H)-one

Cat. No.: B11901493
M. Wt: 193.63 g/mol
InChI Key: ZZNYPBFELAILCJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylisoquinolin-1(2H)-one is a heterocyclic compound that features a chloro substituent at the sixth position and a methyl group at the fourth position on an isoquinolin-1(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 6-chloro-4-methylbenzaldehyde and an amine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoquinolinone core.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.

Scientific Research Applications

6-Chloro-4-methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroisoquinolin-1(2H)-one: Lacks the methyl group at the fourth position.

    4-Methylisoquinolin-1(2H)-one: Lacks the chloro group at the sixth position.

    Isoquinolin-1(2H)-one: Lacks both the chloro and methyl groups.

Uniqueness

6-Chloro-4-methylisoquinolin-1(2H)-one is unique due to the presence of both the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-4-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H,12,13)

InChI Key

ZZNYPBFELAILCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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